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Compound of Interest

Compound Name: Edoxaban impurity 2

Cat. No.: B15237737

Application Note

Introduction

Edoxaban is a potent, orally bioavailable factor Xa inhibitor used for the prevention of stroke
and systemic embolism. As with any active pharmaceutical ingredient (API), controlling
impurities is critical to ensure the safety and efficacy of the drug product. Edoxaban Impurity
2, identified as N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-
4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide (also known as
Edoxaban EP Impurity C), is a potential process-related impurity or degradation product.
Accurate quantification and certification of this impurity are essential for quality control and
regulatory compliance.

Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy is a powerful analytical
technique for the precise and accurate determination of the purity of organic molecules.[1][2]
Unlike chromatographic methods that rely on reference standards for each analyte, gNMR is a
primary analytical method that allows for direct quantification against a certified internal
standard, minimizing the need for identical response factors.[2][3] This application note
describes a validated gNMR method for the certification of Edoxaban Impurity 2.

Principle of gNMR for Impurity Certification

The fundamental principle of gNMR is that the integral of a specific NMR signal is directly
proportional to the number of nuclei contributing to that signal.[1] By comparing the integral of a
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known, non-overlapping signal from the analyte (Edoxaban Impurity 2) with the integral of a
signal from a certified internal standard of known purity and concentration, the absolute purity
of the analyte can be determined with high accuracy and precision. The equation for calculating
the purity of the analyte is as follows:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS /
m_analyte) * P_IS

Where:

| = Integral of the signal

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the internal standard

analyte = Edoxaban Impurity 2

IS = Internal Standard

Experimental Workflow

The overall workflow for the qNMR certification of Edoxaban Impurity 2 is depicted in the
following diagram:
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Experimental Workflow for gNMR Certification
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Chemical Structures

The chemical structures of Edoxaban and Edoxaban Impurity 2 are shown below for
reference.
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Edoxaban Impurity 2 (EP Impurity C)

Edoxaban
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Structures of Edoxaban and Impurity 2

Protocol

Materials and Equipment

¢ Analyte: Edoxaban Impurity 2 (CAS: 1255529-27-1)

 Internal Standard: Maleic Acid (Certified Reference Material, purity = 99.5%)
o Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
 NMR Spectrometer: 400 MHz or higher, equipped with a proton probe

¢ Analytical Balance: Capable of weighing to + 0.01 mg

e NMR Tubes: 5 mm, high precision

e Volumetric Flasks and Pipettes: Class A

Sample Preparation

o Accurately weigh approximately 15-20 mg of Edoxaban Impurity 2 into a clean, dry vial.
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Accurately weigh approximately 5-7 mg of the internal standard (Maleic Acid) into the same
vial.

Record the exact weights.
Add approximately 0.7 mL of DMSO-d6 to the vial.

Gently sonicate or vortex the vial to ensure complete dissolution of both the analyte and the
internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

gqNMR Data Acquisition

Insert the NMR tube into the spectrometer.
Tune and shim the probe to achieve optimal resolution and lineshape.

Acquire the 1H NMR spectrum using the parameters outlined in the table below. It is crucial
to ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all
relevant protons, which is essential for accurate quantification.

Parameter Recommended Value

Spectrometer Frequency >= 400 MHz

Pulse Program zg30

Pulse Angle 30°

Acquisition Time (AQ) >=3.0s

Relaxation Delay (D1) >=60 s (or 5 * T1 of the slowest relaxing proton)
Number of Scans (NS) 8-16

Spectral Width (SW) 20 ppm

Temperature 298 K
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Data Processing and Analysis

o Apply a Fourier transform to the Free Induction Decay (FID) data.
e Phase the spectrum manually to ensure all peaks are in pure absorption mode.
e Apply a baseline correction to the entire spectrum.

« ldentify the characteristic, well-resolved signals for both Edoxaban Impurity 2 and the
internal standard (Maleic Acid). For Maleic Acid in DMSO-d6, a sharp singlet is expected
around 6.3 ppm. For Edoxaban Impurity 2, select a signal that is free from overlap with
other impurity signals or the solvent.

 Integrate the selected signals. The integration region should cover the entire peak, typically
at least 20 times the peak width at half-height.

o Calculate the purity of Edoxaban Impurity 2 using the formula provided in the "Principle”
section.

Quantitative Data Summary

The following table summarizes hypothetical quantitative results from a gNMR analysis of three
different lots of Edoxaban Impurity 2.

Integral

Mass of Mass of Integral ] .
Sample . . of . Purity (%  Uncertain
Impurity Maleic . of Maleic
ID . Impurity . wiw) ty (£ %)
2 (mg) Acid (mg) . Acid
Lot A 18.52 6.25 1.00 2.54 98.7 0.3
LotB 19.10 6.31 1.05 2.58 99.1 0.2
Lot C 17.98 6.19 0.98 251 98.5 0.3

Note: The integral values are normalized to the analyte signal. The number of protons for the
selected signal of Impurity 2 and Maleic Acid (2 protons for the singlet) must be accounted for
in the calculation.
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Conclusion

The described gNMR method provides a reliable and accurate means for the certification of
Edoxaban Impurity 2. The use of a certified internal standard and the inherent quantitative
nature of the NMR technique ensure traceability and high confidence in the purity assessment.
This protocol can be readily implemented in a quality control laboratory for the routine analysis
and release of this pharmaceutical impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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